![molecular formula C19H21BrN2S B2583045 (Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 477525-52-3](/img/structure/B2583045.png)
(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
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Description
Molecular Structure Analysis
The molecular structure of BTTP includes a thiazole ring, which is a five-membered ring containing two hetero atoms . This structure is common in many biologically active molecules and is considered a good pharmacophore nucleus due to its various pharmaceutical applications .
Scientific Research Applications
Analgesic Properties
A study by Demchenko et al. (2018) focused on synthesizing substances with potential analgesic properties within the series of hydrobromides, including derivatives structurally similar to "(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide". These compounds were evaluated for their analgesic activity, demonstrating a moderate analgesic effect in comparison to reference drugs like ketorolac (Demchenko, Yeromina, Perekhoda, Bukhtiarova, Bobkova, & Demchenko, 2018).
Antimicrobial Activities
Al-Mousawi et al. (2016) synthesized various thiazole derivatives, including compounds related to "(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide", to explore their antimicrobial activities. These compounds showed significant antimicrobial activities with minimum inhibitory concentration (MIC) ranges of 5–750 µg/mL, indicating a promising application in combating microbial infections (Al-Mousawi, Moustafa, & Al-Saleh, 2016).
Electrocatalytic Oxidation and Environmental Applications
Li et al. (2003) explored the electrocatalytic oxidation of aniline solutions, where compounds like "(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide" could potentially play a role due to their structural similarity with aniline. This research is crucial for environmental remediation, particularly in degrading toxic organic compounds present in industrial waste waters (Li, Wang, Zhou, & Ni, 2003).
Organic Synthesis and Catalysis
Research on palladium-catalyzed intramolecular carbometalation reactions, as reported by Richey and Yu (2009), involves the synthesis of complex organic frameworks that could be relevant to the structural manipulation of "(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide". These studies contribute to the development of new synthetic methodologies for constructing complex organic molecules, potentially useful in various chemical industries (Richey & Yu, 2009).
properties
IUPAC Name |
3-butyl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S.BrH/c1-2-3-14-21-18(16-10-6-4-7-11-16)15-22-19(21)20-17-12-8-5-9-13-17;/h4-13,15H,2-3,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGGLZWWQNDZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide |
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